5-Chloro-5-oxopentanoic acid

Physicochemical Property Solubility Prediction Bioconjugation

5-Chloro-5-oxopentanoic acid (CAS 73801-05-5) is a C5 heterobifunctional building block featuring an acyl chloride at the terminal position and a free carboxylic acid. While sharing the glutaryl backbone with common alternatives like glutaryl chloride and mono-methyl glutaryl chloride, the free acid moiety of 5-Chloro-5-oxopentanoic acid is its primary differentiator.

Molecular Formula C5H7ClO3
Molecular Weight 150.56 g/mol
CAS No. 73801-05-5
Cat. No. B13999241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-5-oxopentanoic acid
CAS73801-05-5
Molecular FormulaC5H7ClO3
Molecular Weight150.56 g/mol
Structural Identifiers
SMILESC(CC(=O)O)CC(=O)Cl
InChIInChI=1S/C5H7ClO3/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,8,9)
InChIKeyAKRGLPCOXCYKNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-5-oxopentanoic acid (CAS 73801-05-5) as a Strategic Bifunctional Intermediate: Procurement Rationale


5-Chloro-5-oxopentanoic acid (CAS 73801-05-5) is a C5 heterobifunctional building block featuring an acyl chloride at the terminal position and a free carboxylic acid . While sharing the glutaryl backbone with common alternatives like glutaryl chloride and mono-methyl glutaryl chloride, the free acid moiety of 5-Chloro-5-oxopentanoic acid is its primary differentiator. This structural feature enables orthogonal reactivity patterns that simpler analogs cannot replicate, making it a targeted intermediate for complex syntheses where sequential or chemoselective bond formation is required .

1
Orthogonal acyl chloride / free acid reactivity for sequential derivatization without protecting group manipulations.
2
Free carboxylic acid improves aqueous compatibility vs. ester analogs, supporting bioconjugation and aqueous-phase reactions.
3
Single acyl chloride reduces hydrolytic hazard relative to di-acid chlorides, simplifying storage and scale-up logistics.

Why Generic Glutaryl Intermediates Fall Short: The 5-Chloro-5-oxopentanoic Acid Advantage


A generic substitution of 5-Chloro-5-oxopentanoic acid with more common glutaryl-based reagents often fails in applications demanding sequential derivatization. Unlike glutaryl chloride, which presents two identical reactive sites leading to statistical mixtures , or mono-esters like methyl 5-chloro-5-oxopentanoate, which temporarily mask one functionality requiring an additional deprotection step before the next coupling , 5-Chloro-5-oxopentanoic acid offers immediate, distinct reactivity profiles. The following evidence quantitatively demonstrates how these structural differences translate into measurable property variations that directly impact synthetic strategy and product purity.

5-Chloro-5-oxopentanoic acid
Glutaryl chloride
Di-acyl chloride leads to statistical mixtures, potentially reducing desired mono-adduct yield and complicating purification.
5-Chloro-5-oxopentanoic acid
Methyl 5-chloro-5-oxopentanoate
Ester requires an additional hydrolysis step before second coupling, which may lower overall yield by 10–20% and extend the synthetic route.

Quantitative Differentiation Evidence for 5-Chloro-5-oxopentanoic acid (CAS 73801-05-5)


Polar Surface Area (PSA): Superior Aqueous Solubility vs. Ester Analogs

5-Chloro-5-oxopentanoic acid has a calculated Polar Surface Area (PSA) of 54.37 Ų . This is 11.00 Ų (25.4%) higher than the PSA of its closest ester analog, methyl 5-chloro-5-oxopentanoate, which has a PSA of 43.37 Ų . The higher PSA indicates a greater capacity for hydrogen bonding, directly correlating with improved aqueous solubility, a critical parameter for reactions in biological media or aqueous-phase synthesis.

PSA: Aqueous solubility
Head-to-head
54.37 Ų vs. 43.37 Ų (methyl ester)
25.4% higher PSA suggests improved aqueous solubility for bioconjugation and aqueous-phase synthesis.
Computational prediction; experimental solubility validation recommended.
Physicochemical Property Solubility Prediction Bioconjugation

Lipophilicity (LogP): Balanced Partitioning for Cellular vs. Extracellular Applications

5-Chloro-5-oxopentanoic acid has a predicted LogP of 1.007 . This value is nearly identical to that of its methyl ester analog (LogP = 0.94) , but is critically coupled with a free carboxylic acid moiety. This combination of moderate lipophilicity and an ionizable center provides a balanced solubility profile that is chemically distinct from neutral ester pro-drug strategies, allowing for potential pH-dependent partitioning.

LogP: Partitioning profile
Cross-study comparable
LogP 1.007 vs. 0.94 (methyl ester)
Comparable lipophilicity with free acid enables pH-dependent partitioning distinct from neutral esters.
Computational prediction; experimental LogD advised for specific buffer conditions.
Lipophilicity Drug Design ADME

Orthogonal Reactivity: Enabling Sequential Derivatization Without Deprotection Steps

The defining advantage of 5-Chloro-5-oxopentanoic acid is its orthogonal functionality, combining an acyl chloride and a free carboxylic acid on the same molecule . In a direct comparison, using glutaryl chloride (a di-acyl chloride) for sequential amidation leads to statistical mixtures of mono- and di-substituted products, isolating the desired mono-adduct in yields of less than 50% in uncontrolled reactions . Conversely, using the monomethyl ester (methyl 5-chloro-5-oxopentanoate) necessitates an additional hydrolysis step (e.g., LiOH, H₂O/THF) to liberate the corresponding carboxylic acid, typically reducing overall yield by 10-20% and extending the synthesis by 1-2 steps . 5-Chloro-5-oxopentanoic acid bypasses both limitations by design.

Orthogonal reactivity
Class-level inference
Up to 2× yield advantage; 1–2 fewer synthetic steps vs. ester or di-acid chloride routes.
Enables sequential functionalization without statistical mixtures or extra deprotection, improving step economy.
Standard acylation protocols assumed; yields are reaction- and substrate-dependent.
Orthogonal Synthesis Step Economy Peptidomimetics

Hydrolytic Stability: Reduced Exothermic Risk vs. Di-Acyl Chloride Counterparts

With a single acyl chloride group, 5-Chloro-5-oxopentanoic acid has a lower hydrolytic heat release and gas evolution profile upon moisture exposure compared to glutaryl chloride, which contains two such reactive moieties . This is evidenced by safety data sheets for glutaryl chloride, which highlight severe exothermic reactions with water and the generation of toxic HCl gas, requiring specialized storage and handling . The monofunctional analog presents a reduced hazard profile, simplifying storage and scale-up logistics.

Hydrolytic stability
Class-level inference
50% fewer acyl chloride groups vs. glutaryl chloride.
Reduced exothermic risk simplifies storage and handling compared to di-acyl chloride analog.
Based on structural analog safety data; compound-specific safety assessment required.
Safety Profile Storage Stability Process Safety

Directed Application Scenarios for 5-Chloro-5-oxopentanoic acid (CAS 73801-05-5) Based on Quantitative Evidence


Aqueous-Phase Bioconjugation of Amine-Containing Biomolecules

Leveraging its 25.4% higher PSA and a LogP of ~1, 5-Chloro-5-oxopentanoic acid is the preferred reagent for functionalizing sensitive biomolecules (e.g., antibody-drug conjugate payloads or diagnostic peptides) in aqueous buffers. Its superior predicted aqueous solubility, as quantified by its PSA of 54.37 Ų , can reduce the need for organic co-solvents that might denature the biological target. The methyl ester analog (PSA 43.37 Ų) would present greater solubility challenges in this context.

High-Efficiency Synthesis of First-Generation Thrombin Inhibitor Intermediates

In the synthesis of thrombin inhibitors like rivaroxaban intermediates, step economy is critical. 5-Chloro-5-oxopentanoic acid enables sequential introduction of two distinct moieties without intermediate deprotection [1]. This orthogonal reactivity eliminates the statistical mixtures obtained from glutaryl chloride (di-acyl chloride) and the two-step hydrolysis/coupling sequence required by the monomethyl ester, leading to a demonstrably shorter and higher-yielding route .

Synthesis of Heterobifunctional Linkers for PROTACs and Degraders

For the construction of PROTAC linkers, differential reactivity is paramount. 5-Chloro-5-oxopentanoic acid is an ideal single building block, as it provides an amine-reactive acyl chloride at one terminus and a carboxylate for subsequent EDC/DCC-mediated coupling to a hydroxyl or amine handle on another ligand . The free acid functionality enables direct, one-step conjugation to a second warhead after the initial acylation step, a sequence that is impossible with glutaryl chloride and requires two steps with mono-protected esters.

Application
Selection Property
Validation Focus
Aqueous-phase bioconjugation of amine-containing biomolecules
Elevated PSA for aqueous compatibility
Solubility and reactivity in aqueous buffers without co-solvent denaturation
High-efficiency synthesis of thrombin inhibitor intermediates
Orthogonal reactivity for step economy
Sequential coupling yield and purity without protecting group steps
Construction of heterobifunctional PROTAC linkers
Differential acyl chloride / carboxylic acid handles
One-pot, two-step conjugation sequence verification
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